Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate
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Overview
Description
Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes and natural alkaloids .
Preparation Methods
The synthesis of piperidine derivatives, including Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate, often involves several key steps. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines, pyrrolidines, and azepanes .
Chemical Reactions Analysis
Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Cyclization: Cyclization reactions are facilitated by catalysts such as iron complexes and phenylsilane.
Scientific Research Applications
Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Piperidine derivatives are explored for their pharmacological properties, including potential therapeutic effects.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to modulation of biological activities .
Comparison with Similar Compounds
Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Substituted piperidines: These compounds have various substituents on the piperidine ring, affecting their chemical and biological properties.
Spiropiperidines: These have a spiro connection to another ring system, offering unique structural features.
Condensed piperidines: These compounds have fused ring systems, providing different reactivity and applications.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-11-5-8-15(9-6-11)13(16)17-10-12-4-2-3-7-14-12/h11-12,14H,2-10H2,1H3 |
InChI Key |
LJKRCIPDPRHYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)OCC2CCCCN2 |
Origin of Product |
United States |
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